

Deconstructing the Certificate of Analysis: Key Parameters and Their Significance

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Compound of Interest

Compound Name:	1-(oxan-4-yl)azetidin-3-olhydrochloride
CAS No.:	2034621-00-4
Cat. No.:	B2701624

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A robust CoA for a high-purity chemical such as 1-(oxan-4-yl)azetidin-3-ol HCl is a validated testament to its quality. It should not be a simple pass/fail checklist but a detailed report of quantitative data. Below are the critical components of a comprehensive CoA.

Identification and Structural Confirmation

The first and most critical aspect of any CoA is the unequivocal confirmation of the compound's chemical structure. A combination of spectroscopic methods is essential to provide orthogonal validation, ensuring that the material is indeed what it purports to be.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): ^1H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. For 1-(oxan-4-yl)azetidin-3-ol HCl, the spectrum should clearly show signals corresponding to the protons on the azetidine ring, the oxane ring, and the hydroxyl group. ^{13}C NMR complements this by identifying the number and types of carbon atoms. The chemical shifts and coupling constants must be consistent with the assigned structure.

- **Mass Spectrometry (MS):** This technique determines the mass-to-charge ratio of the molecule, providing a precise molecular weight. For this compound, a high-resolution mass spectrum (HRMS) should confirm the molecular formula, $C_8H_{16}ClNO_2$, by providing a mass that is within a few parts per million (ppm) of the theoretical value.[2][3][4]

Purity Assessment

Purity is a critical parameter that directly impacts the outcome of subsequent experiments. The most widely accepted and rigorous method for purity determination of non-volatile small molecules is High-Performance Liquid Chromatography (HPLC).

- **High-Performance Liquid Chromatography (HPLC):** A well-developed reversed-phase HPLC method can separate the main compound from any impurities, such as starting materials, by-products, or degradation products.[5] The CoA should specify the purity as a percentage of the area under the curve (% AUC) and state the detection wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore). A purity of $\geq 98\%$ is typically expected for a high-quality research-grade compound.[2] The specific column, mobile phase, and gradient conditions should be detailed to allow for method replication.

Content and Stoichiometry

- **Water Content (Karl Fischer Titration):** Many hydrochloride salts are hygroscopic. The Karl Fischer titration is the gold standard for determining the water content in a sample, as it is specific to water and highly accurate.[6][7][8] This value is crucial for calculating the exact amount of the active molecule when preparing solutions of a specific concentration. A typical specification for water content is $\leq 1.0\%$.
- **Elemental Analysis (C, H, N):** This analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should align with the theoretical values for the hydrochloride salt within a narrow margin (typically $\pm 0.4\%$), providing further evidence of the correct elemental composition and purity.

Physical and Chemical Properties

- **Appearance:** A simple yet important parameter. The CoA should describe the physical state and color of the material (e.g., "White to off-white solid").

- Solubility: Information on the compound's solubility in common laboratory solvents (e.g., water, DMSO, methanol) is vital for its practical application in experiments.

Comparative Analysis: 1-(oxan-4-yl)azetidin-3-ol HCl vs. 1-(piperidin-4-yl)azetidin-3-ol HCl

To better understand the CoA specifications, it is useful to compare our target compound with a close structural analog. 1-(piperidin-4-yl)azetidin-3-ol HCl shares the same azetidin-3-ol core but replaces the oxane ring with a piperidine ring. This seemingly small change can influence physicochemical properties.

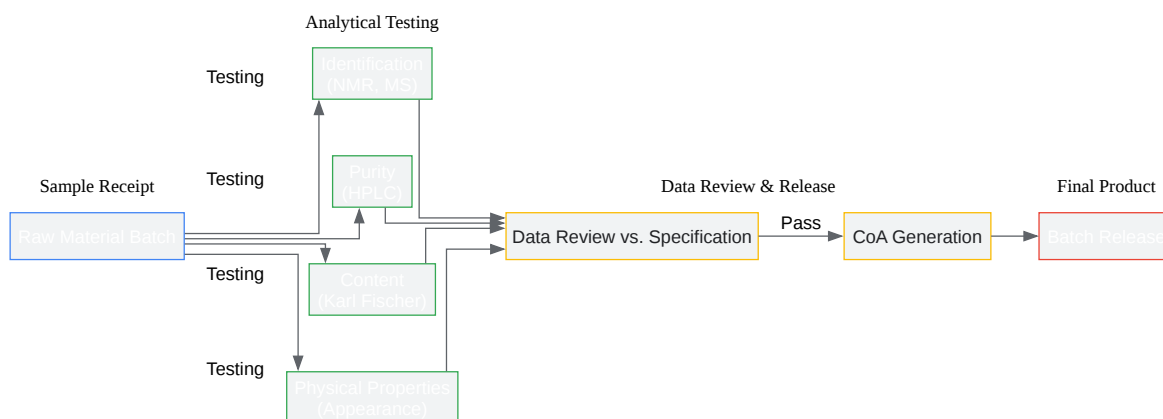
Parameter	1-(oxan-4-yl)azetid-3-ol HCl	1-(piperidin-4-yl)azetid-3-ol HCl	Significance of Comparison
Molecular Formula	C ₈ H ₁₆ ClNO ₂	C ₈ H ₁₇ ClN ₂ O	The presence of an additional nitrogen atom in the piperidine analog affects its basicity and potential for hydrogen bonding.
Molecular Weight	193.67 g/mol [2]	192.69 g/mol	A slight difference, important for accurate molar calculations.
Appearance	Typically a white to off-white solid	Typically a solid	Both are expected to be stable crystalline solids.
Purity (by HPLC)	≥98%	≥98%	High purity is a standard requirement for both as research-grade materials.
¹ H NMR	Conforms to structure	Conforms to structure	While both will show characteristic azetidine signals, the chemical shifts of the six-membered ring protons will differ significantly.
Mass Spectrum	Conforms to structure	Conforms to structure	The exact mass will differ, providing a clear method of differentiation.
Water Content (KF)	Typically ≤1.0%	Typically ≤1.0%	Both are hydrochloride salts and can be hygroscopic.

Predicted pKa (Basic)	~8.5-9.5 (azetidine nitrogen)	~8.5-9.5 (azetidine N), ~10.5-11.5 (piperidine N)	The piperidine analog has two basic centers, which can influence its solubility at different pH values and its binding characteristics.
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Experimental Protocols: A Self-Validating System

The trustworthiness of a CoA lies in the robustness of the analytical methods used.[9] All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[10][11][12][13]

Workflow for Quality Control Analysis



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Caption: General workflow for the quality control analysis of a chemical intermediate.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed to separate the target compound from potential impurities. The choice of a C18 column is standard for small, moderately polar molecules. The gradient elution ensures that both early and late-eluting impurities are effectively separated.

- Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	5
20.0	95
25.0	95
25.1	5

| 30.0 | 5 |

- System Suitability: As per USP <621>, the system must be validated for parameters like tailing factor (should be < 2.0) and plate count.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic amine. A gradient is employed to ensure elution of any less polar impurities that might be present.

Protocol 2: Structural Confirmation by ¹H NMR

This protocol confirms the identity of the compound. Deuterated solvent is chosen based on the compound's solubility.

- Instrumentation: 400 MHz NMR Spectrometer.
- Sample Preparation: Dissolve ~5 mg of the sample in ~0.7 mL of Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).
- Parameters:
 - Pulse Program: Standard proton pulse sequence.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

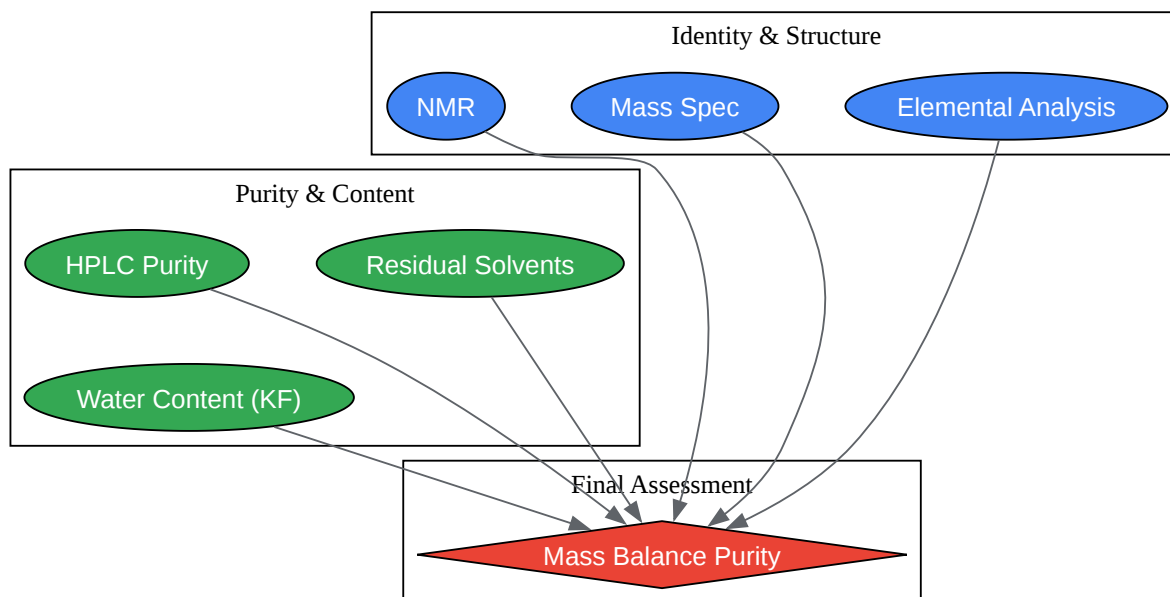
- Causality: CD₃OD is often a good choice as it dissolves both the hydrochloride salt and the free base, and the residual solvent peak is well-defined for calibration.

Protocol 3: Water Content by Volumetric Karl Fischer Titration

This method quantifies the amount of water in the sample.

- Instrumentation: Volumetric Karl Fischer Titrator.
- Reagent: Single-component Karl Fischer reagent with a known titer (e.g., ~5 mg/mL).
- Solvent: Anhydrous Methanol.
- Procedure:
 - Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to neutralize any residual water in the solvent.
 - Accurately weigh ~100 mg of the sample and add it to the vessel.
 - Titrate with the Karl Fischer reagent until the endpoint is reached.
 - The instrument calculates the percentage of water based on the volume of titrant used, the sample weight, and the reagent titer.
- Causality: This method is highly specific to water and is the standard method for moisture determination in pharmaceuticals as per USP <921>.[7]

Logical Relationships in CoA Testing



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Caption: Interrelation of analytical tests for a comprehensive quality assessment.

Conclusion

A meticulously detailed Certificate of Analysis is indispensable for ensuring the reliability and reproducibility of scientific research. For a critical building block like 1-(oxan-4-yl)azetidin-3-ol HCl, researchers must demand more than just a statement of purity. A comprehensive CoA, grounded in validated analytical methods such as HPLC, NMR, and Karl Fischer titration, provides the necessary confidence in the material's identity, strength, and quality. By understanding the "why" behind each test and comparing the data to relevant alternatives, scientists can make more informed decisions, ultimately accelerating the path of drug discovery and development.

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